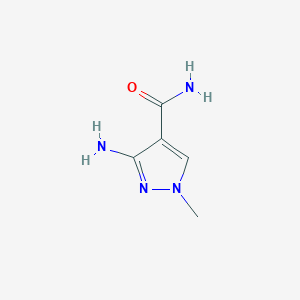

3-amino-1-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered ring structure containing two adjacent nitrogen atoms

Actividad Biológica

3-Amino-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H7N5O with a molecular weight of approximately 155.15 g/mol. The compound features a pyrazole ring with an amino group and a carboxamide functional group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell types:

| Cancer Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 65% | |

| Breast Cancer | MDA-MB-231 | 54.25% | |

| Liver Cancer | HepG2 | 38.44% | |

| Cervical Cancer | HeLa | 61% |

These results suggest that the compound may act as a potent inhibitor of cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 µg/mL | Bactericidal |

| Escherichia coli | 0.25 µg/mL | Bactericidal |

| Candida albicans | 0.30 µg/mL | Fungicidal |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

The mechanism of action for this compound involves interaction with specific biological targets. It is hypothesized that the compound may modulate enzyme activities or receptor functions, influencing various biochemical pathways associated with cancer progression and microbial resistance.

Enzyme Inhibition

Molecular docking studies have suggested that this compound can effectively bind to active sites of enzymes involved in cancer metabolism, potentially inhibiting their activity and thus slowing tumor growth .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner, particularly in breast and liver cancer cells .

- Antimicrobial Evaluation : Another study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, showcasing its potential utility in treating infections where conventional antibiotics fail .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-amino-1-methyl-1H-pyrazole-4-carboxamide exhibit substantial antimicrobial properties. A study demonstrated that certain aminopyrazole compounds showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), highlighting their potential as therapeutic agents against resistant bacterial strains .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. For instance, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate exhibited significant inhibition of proliferation in liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with mean growth inhibition percentages of 54.25% and 38.44%, respectively . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance or diminish anticancer activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vivo studies revealed that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

Fungicides

this compound serves as a precursor in the synthesis of several fungicides. For example, it is involved in the production of Isopyrazam, a fungicide with broad-spectrum activity against various plant pathogens . The synthesis process is noted for its efficiency, yielding over 30,000 metric tons annually, which underscores the economic significance of these compounds in agriculture .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as well. Its unique chemical structure allows it to be used as a building block for synthesizing novel polymers with tailored properties. Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Compound 2a | MSSA | 0.125 | |

| Compound 6 | E. coli | 8 | |

| Methyl 3-amino-5- | HepG2 | 54.25% | |

| nitrophenylamino- | HeLa | 38.44% |

Table 2: Synthesis Pathways for Fungicides

| Fungicide Name | Intermediate Compound | Yield (%) | Reference |

|---|---|---|---|

| Isopyrazam | 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | >30,000 tons/year |

Case Studies

Case Study 1: Anticancer Activity

A comprehensive study on methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate evaluated its effects on various cancer cell lines using MTT assays. The results indicated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, demonstrating its potential for targeted cancer therapy .

Case Study 2: Neuroprotection

In an experimental model of neuroinflammation, a derivative of the compound was shown to significantly reduce markers of inflammation and oxidative stress in brain tissues, suggesting its therapeutic potential in managing conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

3-amino-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,6,8)(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVDRBOAZKXVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-79-3 |

Source

|

| Record name | 3-amino-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.